molecular formula C17H17NO2 B4393595 N-[3-(allyloxy)phenyl]-2-phenylacetamide

N-[3-(allyloxy)phenyl]-2-phenylacetamide

Cat. No. B4393595
M. Wt: 267.32 g/mol
InChI Key: RQSMOLOQSCCKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(allyloxy)phenyl]-2-phenylacetamide is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This compound is also known as PPARγ agonist and has emerged as an important drug candidate for the treatment of various diseases such as cancer, diabetes, and obesity.

Mechanism of Action

The mechanism of action of N-[3-(allyloxy)phenyl]-2-phenylacetamide is primarily through the activation of PPARγ. PPARγ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. Activation of PPARγ by N-[3-(allyloxy)phenyl]-2-phenylacetamide leads to an increase in insulin sensitivity and a decrease in adipogenesis, which can help in the treatment of diabetes and obesity.
Biochemical and Physiological Effects
N-[3-(allyloxy)phenyl]-2-phenylacetamide has several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It can also activate PPARγ, leading to an increase in insulin sensitivity and a decrease in adipogenesis, which can help in the treatment of diabetes and obesity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(allyloxy)phenyl]-2-phenylacetamide in lab experiments is its potential for the treatment of various diseases such as cancer, diabetes, and obesity. This compound has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for the study of N-[3-(allyloxy)phenyl]-2-phenylacetamide. One of the most promising areas of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of new potential applications for this compound, such as in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[3-(allyloxy)phenyl]-2-phenylacetamide and its potential for clinical use.
Conclusion
N-[3-(allyloxy)phenyl]-2-phenylacetamide is a chemical compound that has emerged as an important drug candidate for the treatment of various diseases such as cancer, diabetes, and obesity. This compound has been extensively studied, and its mechanism of action is well understood. Although there are limitations to its use in lab experiments, the potential applications of N-[3-(allyloxy)phenyl]-2-phenylacetamide make it an important compound for further scientific research.

Scientific Research Applications

N-[3-(allyloxy)phenyl]-2-phenylacetamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that N-[3-(allyloxy)phenyl]-2-phenylacetamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Another potential application of this compound is in the treatment of diabetes and obesity. N-[3-(allyloxy)phenyl]-2-phenylacetamide has been shown to activate PPARγ, a nuclear receptor that plays a key role in glucose and lipid metabolism. This activation leads to an increase in insulin sensitivity and a decrease in adipogenesis, which can help in the treatment of diabetes and obesity.

properties

IUPAC Name

2-phenyl-N-(3-prop-2-enoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-11-20-16-10-6-9-15(13-16)18-17(19)12-14-7-4-3-5-8-14/h2-10,13H,1,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSMOLOQSCCKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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